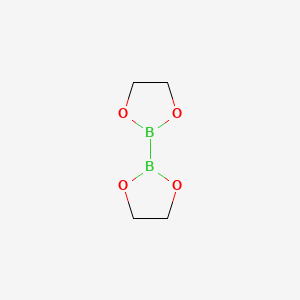
2,2'-Bi-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bi-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C6H12B2O4. It is known for its unique structure, which includes two boron atoms connected by a 1,3,2-dioxaborolane ring. This compound is widely used in organic synthesis and has applications in various fields due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-Bi-1,3,2-dioxaborolane can be synthesized through several methods. One common approach involves the reaction of tetrahydroxydiboron with trialkyl orthoformates in the presence of an acid catalyst. This reaction produces tetraalkoxydiborons, which can then be converted to diboron diolates by adding diols . Another method involves treating tetrakis(dimethylamino)diboron with pinacol under acidic conditions .
Industrial Production Methods
Industrial production of 2,2’-Bi-1,3,2-dioxaborolane typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The compound is often produced in powder or crystalline form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bi-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The boron atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with 2,2’-Bi-1,3,2-dioxaborolane include palladium catalysts, platinum catalysts, and various acids and bases. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from reactions with 2,2’-Bi-1,3,2-dioxaborolane include boronic acids, borate esters, and other boron-containing compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
2,2’-Bi-1,3,2-dioxaborolane has a wide range of scientific research applications:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Wirkmechanismus
The mechanism of action of 2,2’-Bi-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atoms in the compound can coordinate with oxygen, nitrogen, and other electron-rich atoms, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic and steric properties of the 1,3,2-dioxaborolane ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pinacolato)diboron: This compound has a similar structure but includes pinacol groups instead of the 1,3,2-dioxaborolane ring.
Bis(catecholato)diboron: This compound includes catechol groups and is used in similar applications as 2,2’-Bi-1,3,2-dioxaborolane.
Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane: This compound has a methylene bridge between two dioxaborolane rings and is used in the synthesis of boron-containing polymers.
Uniqueness
2,2’-Bi-1,3,2-dioxaborolane is unique due to its specific 1,3,2-dioxaborolane ring structure, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and synthetic applications, where other boron-containing compounds may not perform as well .
Eigenschaften
IUPAC Name |
2-(1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8B2O4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZWATKNQYOOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)B2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8B2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595478 |
Source


|
| Record name | 2,2'-Bi-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13826-24-9 |
Source


|
| Record name | 2,2'-Bi-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)


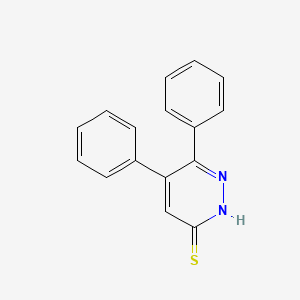
![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
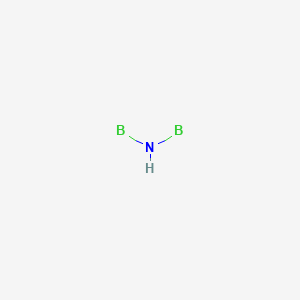

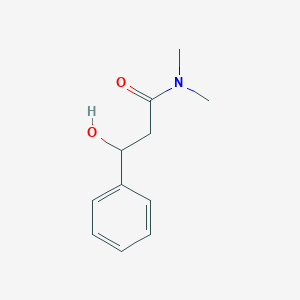
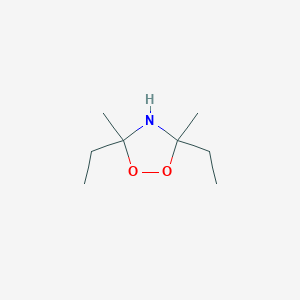
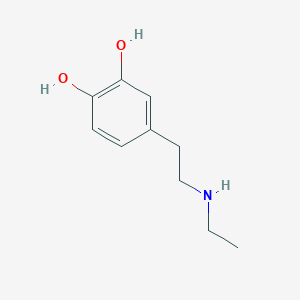
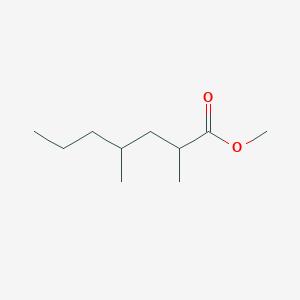
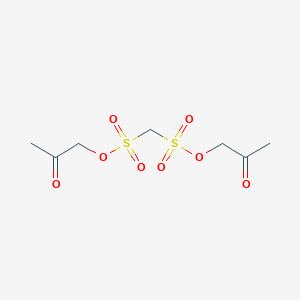
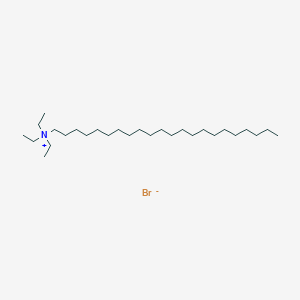
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)
